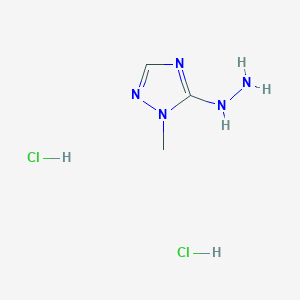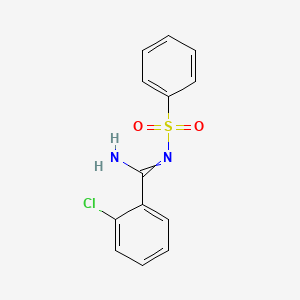
methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetamido group attached to a phenylpropanoate backbone
准备方法
合成路线和反应条件
甲基 (2S)-2-(2-氯乙酰氨基)-3-苯基丙酸酯的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 2-氯乙酸、苯丙氨酸和甲醇。
氯乙酰胺的形成: 2-氯乙酸与氨或胺反应生成 2-氯乙酰胺。
偶联反应: 然后在合适的条件下,将氯乙酰胺与苯丙氨酸偶联,形成所需产物。
酯化: 最后,在酸催化剂存在下,使用甲醇对产物进行酯化,得到甲基 (2S)-2-(2-氯乙酰氨基)-3-苯基丙酸酯。
工业生产方法
这种化合物的工业生产可能涉及类似的步骤,但在更大规模上进行,并对产量和纯度进行优化。使用连续流动反应器和先进的纯化技术可以提高工艺效率。
化学反应分析
反应类型
甲基 (2S)-2-(2-氯乙酰氨基)-3-苯基丙酸酯可以发生多种化学反应,包括:
取代反应: 氯基团可以被其他亲核试剂取代,例如胺或硫醇。
水解: 酯基可以在酸性或碱性条件下水解,生成相应的羧酸。
还原: 该化合物可以还原,生成相应的胺。
常见试剂和条件
取代: 在温和条件下可以使用叠氮化钠或硫脲等试剂。
水解: 通常采用酸性 (HCl) 或碱性 (NaOH) 条件。
还原: 可以使用锂铝氢化物 (LiAlH4) 等还原剂。
主要产物
取代: 形成取代的酰胺或硫醇衍生物。
水解: 形成 2-(2-氯乙酰氨基)-3-苯基丙酸。
还原: 形成 2-(2-氨基乙酰氨基)-3-苯基丙酸酯。
科学研究应用
甲基 (2S)-2-(2-氯乙酰氨基)-3-苯基丙酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为生化探针的潜力。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发特种化学品和药物。
作用机制
甲基 (2S)-2-(2-氯乙酰氨基)-3-苯基丙酸酯的作用机制涉及其与特定分子靶标的相互作用。氯乙酰氨基可以与蛋白质或酶中的亲核位点形成共价键,可能抑制其功能。这种相互作用会破坏关键的生物通路,导致观察到的化合物效应。
相似化合物的比较
类似化合物
甲基 (2S)-2-(2-溴乙酰氨基)-3-苯基丙酸酯: 结构相似,但氯基团被溴基团取代。
甲基 (2S)-2-(2-碘乙酰氨基)-3-苯基丙酸酯: 结构相似,但氯基团被碘基团取代。
甲基 (2S)-2-(2-氟乙酰氨基)-3-苯基丙酸酯: 结构相似,但氯基团被氟基团取代。
独特性
甲基 (2S)-2-(2-氯乙酰氨基)-3-苯基丙酸酯因其特定的反应性和潜在应用而具有独特性。氯基团的存在提供了独特的化学性质,可以在各种合成和生物学环境中加以利用。
属性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
methyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
WXAFKBZLGNLNJT-JTQLQIEISA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
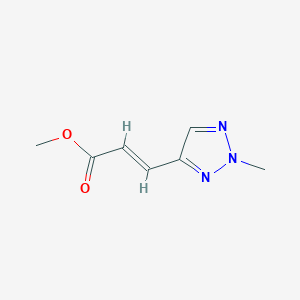
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
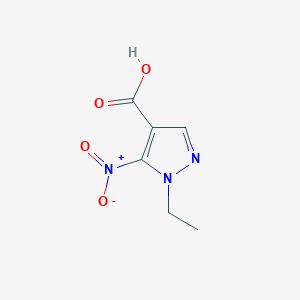
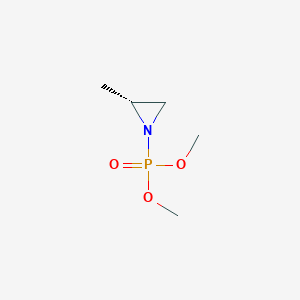

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
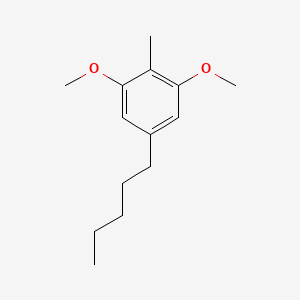

![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
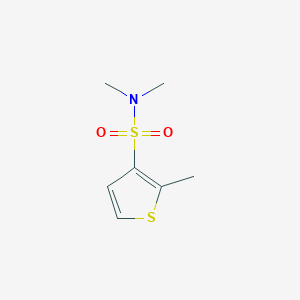
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
